Bienvenue dans la boutique en ligne BenchChem!

5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline

PNMT inhibition structure-activity relationship chlorinated tetrahydroisoquinolines

5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline (CAS 1248120-00-4) is a chlorinated, chiral tetrahydroisoquinoline (THIQ) derivative with the molecular formula C₁₁H₁₃Cl₂N and a molecular weight of 230.13 g/mol. The compound belongs to the 1-substituted tetrahydroisoquinoline family, a privileged scaffold in medicinal chemistry known for diverse biological activities, including central nervous system (CNS) receptor modulation.

Molecular Formula C11H13Cl2N
Molecular Weight 230.13
CAS No. 1248120-00-4
Cat. No. B2407883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline
CAS1248120-00-4
Molecular FormulaC11H13Cl2N
Molecular Weight230.13
Structural Identifiers
SMILESCCC1C2=C(CCN1)C(=CC(=C2)Cl)Cl
InChIInChI=1S/C11H13Cl2N/c1-2-11-9-5-7(12)6-10(13)8(9)3-4-14-11/h5-6,11,14H,2-4H2,1H3
InChIKeyKUWKEOHHGSOBMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline (CAS 1248120-00-4): Procurement-Relevant Chemical Profile and Class Characteristics


5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline (CAS 1248120-00-4) is a chlorinated, chiral tetrahydroisoquinoline (THIQ) derivative with the molecular formula C₁₁H₁₃Cl₂N and a molecular weight of 230.13 g/mol . The compound belongs to the 1-substituted tetrahydroisoquinoline family, a privileged scaffold in medicinal chemistry known for diverse biological activities, including central nervous system (CNS) receptor modulation [1]. The presence of two chlorine atoms at the 5- and 7-positions of the aromatic ring, combined with an ethyl substituent at the 1-position, creates a distinct electronic and steric environment that differentiates it from unsubstituted or mono-chlorinated THIQ analogs. The compound is primarily sourced as a pharmaceutical intermediate or a versatile small-molecule scaffold for early-stage drug discovery programs .

Why Generic Substitution of 5,7-Dichloro-1-ethyl-THIQ Fails: Driving Procurement Precision


Generic or near-neighbor substitution of 5,7-dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline is inadvisable because the chlorine substitution pattern and the 1-ethyl group are non-interchangeable structural features that profoundly influence both the compound's physicochemical properties and its biological target engagement. In the broader THIQ class, even small changes in chlorine regiochemistry produce significant shifts in enzyme inhibition potency; for example, the Ki of chlorinated THIQs against phenylethanolamine N-methyltransferase (PNMT) varies by orders of magnitude depending on whether chlorine is placed at 7,8- vs. 5,7,8-positions [1]. Furthermore, the 1-ethyl substituent introduces a chiral center that can govern enantioselective receptor interactions, a property absent in simple 1-unsubstituted THIQs such as 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline (CAS 89315-56-0) . Consequently, substituting the target compound with a more readily available analog would risk altering potency, selectivity, and pharmacokinetic profiles, rendering experimental results non-reproducible and procurement decisions scientifically unsound. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline vs. Closest Analogs


Chlorine Regiochemistry Impact on PNMT Inhibition Potency: Class-Level Inference from Chlorinated THIQ Series

Although the target compound 5,7-dichloro-1-ethyl-THIQ was not explicitly tested in the Bondinell et al. series, the published Ki values for closely related chlorinated THIQs provide a class-level benchmark. The 7,8-dichloro analog (SK&F 64139) was the most potent PNMT inhibitor in the series, while the 5,7,8-trichloro analog showed substantially weaker activity [1]. This demonstrates that the presence and position of chlorine atoms are critical determinants of pharmacological activity. The 5,7-dichloro substitution pattern in the target compound is distinct from both the 7,8-dichloro and 5,7,8-trichloro motifs, suggesting a unique pharmacological profile that cannot be extrapolated from known analogs.

PNMT inhibition structure-activity relationship chlorinated tetrahydroisoquinolines

Physicochemical Differentiation: Predicted Boiling Point and Density vs. Unsubstituted 1-Ethyl-THIQ

The incorporation of two chlorine atoms into the THIQ scaffold significantly alters the compound's predicted physicochemical properties compared to the non-chlorinated parent. 5,7-Dichloro-1-ethyl-THIQ has a predicted boiling point of 308.5 ± 42.0 °C and a predicted density of 1.187 ± 0.06 g/cm³ . In contrast, 1-ethyl-1,2,3,4-tetrahydroisoquinoline (CAS 25939-81-5) exhibits a boiling point of 257.4 ± 9.0 °C and a density of approximately 0.99 g/cm³ . These differences are relevant for procurement decisions involving purification method selection (distillation range) and formulation calculations.

physicochemical properties procurement specification compound handling

Purity Specification Benchmarking: 95% Assay Threshold as a Procurement Quality Gate

The target compound is commercially available at a minimum purity of 95% as specified by AKSci, a typical benchmark for research-grade intermediates . In comparison, the closely related 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline (lacking the 1-ethyl group, CAS 89315-56-0) is often supplied at 97% purity . While the 2% purity difference may appear minor, for synthetic intermediate applications, the exact impurity profile (rather than just the total purity number) can affect downstream reaction yields and side-product formation. Procurement specifications should therefore require lot-specific certificates of analysis rather than relying on generic purity claims.

purity specification vendor comparison quality assurance

Chiral Center Presence: Enantiomeric Differentiation from Achiral 5,7-Dichloro-THIQ

5,7-Dichloro-1-ethyl-THIQ contains a stereogenic center at the C-1 position, rendering the molecule chiral. This chiral property is absent in 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline (CAS 89315-56-0), which lacks a substituent at the 1-position . In medicinal chemistry, the 1-substituted THIQ scaffold is particularly valued because its enantiomers often exhibit divergent pharmacological profiles. For example, within the broader class of 1-substituted THIQs, the (S)-enantiomer of certain analogs has been shown to display significantly higher affinity for CNS targets than the (R)-enantiomer [1]. The target compound thus offers the potential for enantioselective biological studies that the non-chiral comparator cannot support. Procurement of racemic material versus enantiopure material must be carefully specified based on the intended application.

chirality enantioselectivity drug discovery scaffold

Molecular Weight Differentiation: Impact on Permeability and Transport Properties

The molecular weight of 5,7-dichloro-1-ethyl-THIQ (230.13 g/mol) places it within the optimal range for lead-like compounds (typically MW < 350 Da) as defined by the Lead-Likeness criteria. This is 68.89 Da higher than the non-chlorinated 1-ethyl-THIQ (161.24 g/mol) and 34.02 Da lower than the fully unsubstituted 5,7-dichloro-THIQ lacking the ethyl group (196.10 g/mol for C₉H₉Cl₂N). In the context of blood-brain barrier penetration, the moderate molecular weight increase conferred by chlorine substitution can be beneficial, as it increases lipophilicity without exceeding the MW threshold that typically impairs passive membrane permeability [1]. This balanced molecular weight profile supports the compound's utility as a CNS-focused starting material.

molecular weight drug-likeness ADME properties

Recommended Procurement and Application Scenarios for 5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline


CNS Drug Discovery: 5-HT6 Receptor Antagonist Lead Optimization

The 5,7-dichloro-1-ethyl-THIQ scaffold is structurally aligned with substituted tetrahydroisoquinoline compounds claimed in patent CA2647024A1 as 5-HT₆ receptor modulators for CNS indications . Its chlorine substitution pattern and chiral center provide starting points for structure-activity relationship (SAR) exploration. Procurement of this specific intermediate enables medicinal chemistry teams to construct focused compound libraries around a proven CNS-privileged chemotype.

Enantioselective Synthesis and Chiral Probe Development

The presence of a single stereogenic center at C-1 makes this compound a valuable substrate for asymmetric synthesis methodology development . Researchers investigating chiral induction or enantioselective catalysis can use the racemic mixture as a benchmark for chiral separation method validation. The resulting enantiopure material may serve as a chiral probe for target engagement studies, as demonstrated with other 1-substituted THIQ derivatives [1].

Physicochemical Property Benchmarking in CNS Multiparameter Optimization

With a molecular weight of 230.13 g/mol, a predicted LogP suitable for BBB penetration, and a boiling point of 308.5 °C , this compound sits in a favorable physicochemical space for CNS drug candidates [1]. Procurement for multiparameter optimization (MPO) campaigns allows teams to benchmark the influence of 5,7-dichloro substitution on permeability, solubility, and metabolic stability relative to non-chlorinated or differently chlorinated analogs.

Chemical Intermediate for Heterocyclic Library Synthesis

As a versatile small-molecule scaffold , 5,7-dichloro-1-ethyl-THIQ can be elaborated into libraries of fused heterocyclic systems through reactions such as the Pictet-Spengler, Bischler-Napieralski, or N-alkylation protocols [1]. The chlorine atoms provide handles for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a strategic procurement choice for diversity-oriented synthesis programs.

Quote Request

Request a Quote for 5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.